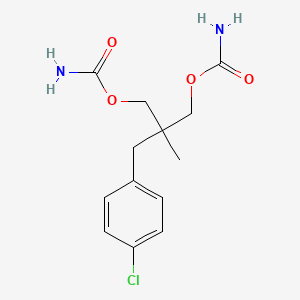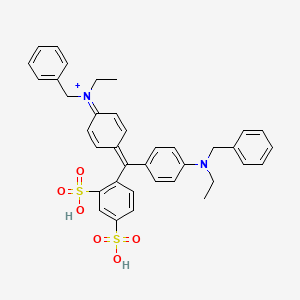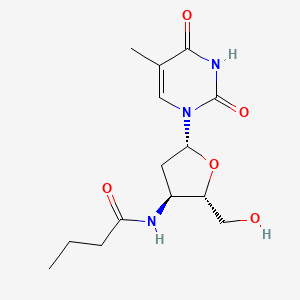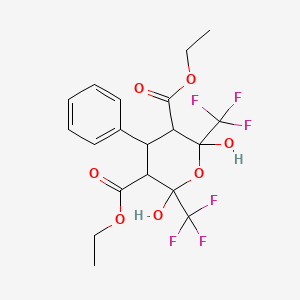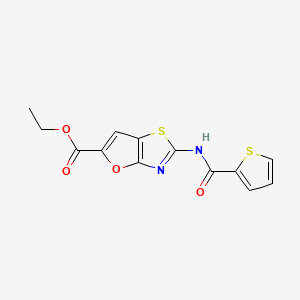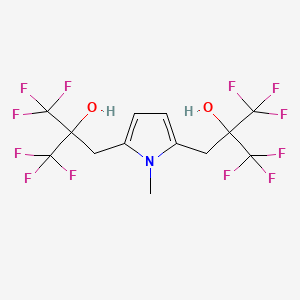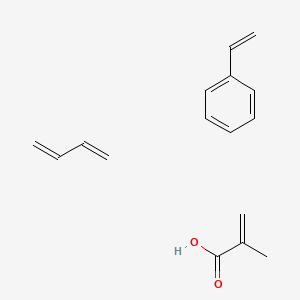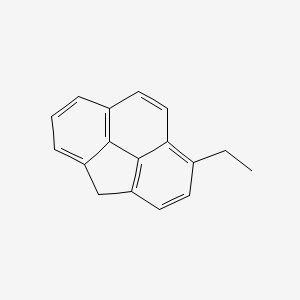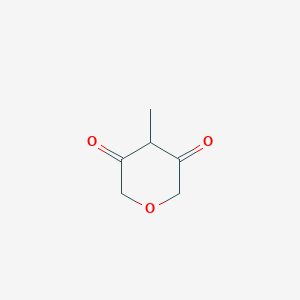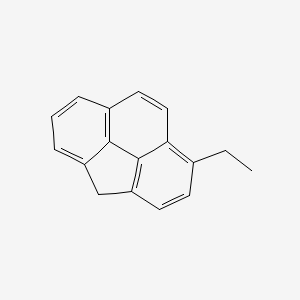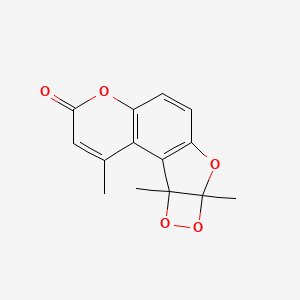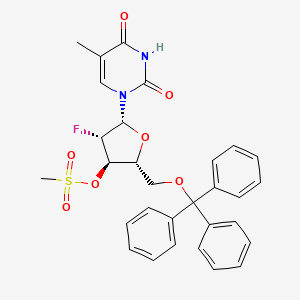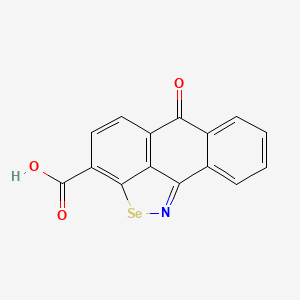
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii) is an enzyme derived from the bacterium Clostridium histolyticum. It is known for its ability to hydrolyze collagen, a major structural protein in the extracellular matrix of various tissues. This enzyme is particularly significant in medical and industrial applications due to its collagen-degrading properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii) is typically produced through the fermentation of Clostridium histolyticum bacteria. The gene encoding the enzyme is cloned and expressed in suitable host organisms, such as Escherichia coli, to facilitate large-scale production . The fermentation process involves optimizing conditions such as temperature, pH, and nutrient supply to maximize enzyme yield .
Industrial Production Methods
Industrial production of collagenase involves the fermentation of Clostridium histolyticum in bioreactors. The enzyme is then isolated and purified through a series of steps, including filtration, precipitation, and chromatography . The purified enzyme is lyophilized and formulated for various applications, such as in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii) primarily catalyzes the hydrolysis of collagen. It cleaves the peptide bonds in the triple-helical structure of collagen, resulting in the breakdown of collagen fibers .
Common Reagents and Conditions
The enzyme requires calcium ions for its activity and functions optimally at physiological pH and temperature . It does not undergo typical chemical reactions like oxidation or reduction but specifically targets collagen substrates.
Major Products Formed
The primary products of the enzymatic reaction are collagen peptides and gelatin, which result from the cleavage of collagen fibers .
Scientific Research Applications
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii) has a wide range of applications in scientific research and industry:
Mechanism of Action
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii) exerts its effects by binding to collagen and cleaving the peptide bonds within the triple-helical structure of the protein . This enzymatic activity results in the breakdown of collagen fibers into smaller peptides. The enzyme specifically targets collagen types I, II, and III, which are the most abundant in the human body .
Comparison with Similar Compounds
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii) is unique due to its high specificity for collagen and its ability to function under physiological conditions . Similar compounds include:
Collagenase (clostridium histolyticum gene colg isoenzyme aux-i): Another isoenzyme from Clostridium histolyticum with similar collagen-degrading properties.
Matrix metalloproteinases (MMPs): A family of enzymes that degrade various components of the extracellular matrix, including collagen.
Gelatinases: Enzymes that specifically degrade gelatin, a denatured form of collagen.
Collagenase (clostridium histolyticum gene colh isoenzyme aux-ii) stands out due to its clinical applications and its effectiveness in breaking down collagen in various medical and industrial processes .
Properties
CAS No. |
955089-06-2 |
|---|---|
Molecular Formula |
Ca2+4 |
Molecular Weight |
80.16 g/mol |
IUPAC Name |
calcium(2+) |
InChI |
InChI=1S/2Ca/q2*+2 |
InChI Key |
XRZGBICBMVJLMH-UHFFFAOYSA-N |
Canonical SMILES |
[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


